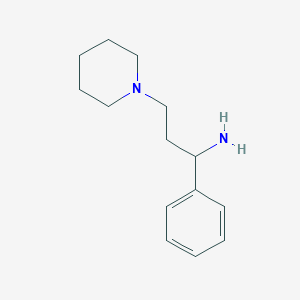

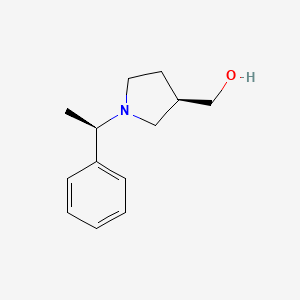

1-Phenyl-3-(piperidin-1-yl)propan-1-amine

説明

1-Phenyl-3-(piperidin-1-yl)propan-1-amine is a chemical compound with the molecular weight of 253.77 . It is also known as 3-Piperidylpropiophenon .

Molecular Structure Analysis

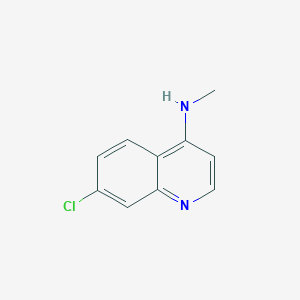

The molecular structure of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine is C14H19NO . The compound is achiral, meaning it does not have a non-superimposable mirror image .科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Pharmacology

Pharmacologically, derivatives of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine are studied for their interactions with biological targets. These interactions can provide insights into the compound’s mechanism of action and its potential use in treating diseases .

Neuroscience

Neuroscience research has investigated the effects of this compound on the central nervous system. It may serve as a useful tool in understanding neurotransmitter pathways and developing treatments for neurological disorders .

Chemistry

In the field of chemistry, this compound is utilized in synthetic pathways to create complex molecules. Its reactivity and stability under various conditions make it a valuable intermediate in organic synthesis .

Biochemistry

Biochemically, 1-Phenyl-3-(piperidin-1-yl)propan-1-amine is of interest due to its potential role in enzyme inhibition or activation. Studying its interaction with enzymes can lead to the discovery of new biochemical pathways and regulatory mechanisms .

Materials Science

Materials science research may explore the use of this compound in the development of new materials with specific properties. Its incorporation into polymers or coatings could enhance the functionality of materials for various applications .

特性

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRWYAQXDIBCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549822 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

CAS RN |

41208-24-6 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)